![molecular formula C23H22ClFN2O2S B2873207 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride CAS No. 2034293-60-0](/img/structure/B2873207.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound known as (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride is a complex organic molecule with potential applications in various scientific fields. This intricate structure is composed of multiple functional groups, including a thienopyridine ring, an azetidine ring, a fluorophenoxy group, and a methanone hydrochloride moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride typically involves several key steps:
Formation of the thienopyridine ring via a multi-step organic reaction, often starting from commercially available precursors.
Introduction of the azetidine ring through a cyclization reaction.
Attachment of the fluorophenoxy group via a nucleophilic substitution reaction.
Final coupling of the methanone hydrochloride moiety, often involving a condensation reaction with a suitable reagent.
Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yield and purity. Common methods include:
Continuous flow synthesis to manage reaction kinetics and heat transfer efficiently.
Use of catalysts to enhance reaction rates and selectivity.
Implementation of purification techniques like recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Transformation of specific functional groups to higher oxidation states, often using oxidizing agents like peroxides or metal oxides.
Reduction: Conversion of certain groups to lower oxidation states, typically employing reducing agents such as hydrides or hydrogen gas.
Substitution: Replacement of atoms or groups within the molecule, frequently involving nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen.
Nucleophiles: Sodium ethoxide, ammonia.
Electrophiles: Halogenating agents, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For instance:
Oxidation of the thienopyridine ring could yield sulfoxides or sulfones.
Reduction of the azetidine ring might lead to secondary amines.
Substitution reactions with the fluorophenoxy group can produce various aryl derivatives.
Chemistry
As an intermediate in the synthesis of more complex organic molecules.
Study of its reactivity and stability under different conditions.
Biology
Potential as a ligand in biochemical assays or drug discovery.
Examination of its interaction with biological macromolecules like proteins or nucleic acids.
Medicine
Investigation of its pharmacological properties for potential therapeutic uses.
Development of analogs with enhanced activity and reduced side effects.
Industry
Use as a precursor in the manufacture of pharmaceuticals or agrochemicals.
Application in material science for developing new polymers or composites.
作用机制
The mechanism by which (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride exerts its effects involves its interaction with molecular targets. These targets might include enzymes, receptors, or ion channels. The specific pathways involved can vary based on its application:
Enzymatic Inhibition: Binding to active sites of enzymes, blocking their activity.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction.
Ion Channel Blockade: Inhibiting the flow of ions across cell membranes, affecting cellular excitability.
相似化合物的比较
Comparison and Uniqueness: Compared to other compounds with similar structures, this molecule stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:
Other thienopyridine derivatives.
Azetidine-containing molecules.
Fluorophenoxy-substituted compounds.
Similar Compounds
Thienopyridine analogs used in anticoagulant therapy (e.g., clopidogrel).
Azetidine derivatives explored as potential anti-cancer agents.
Fluorophenoxy compounds investigated for their anti-inflammatory properties.
This overview provides a comprehensive look into the compound's synthesis, chemical behavior, applications, and uniqueness within its chemical class. How was that? Does it align with what you were looking for?
属性
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[3-(4-fluorophenoxy)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2S.ClH/c24-18-4-6-20(7-5-18)28-21-3-1-2-16(12-21)23(27)26-14-19(15-26)25-10-8-22-17(13-25)9-11-29-22;/h1-7,9,11-12,19H,8,10,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTFHVYWBCFAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride](/img/structure/B2873124.png)
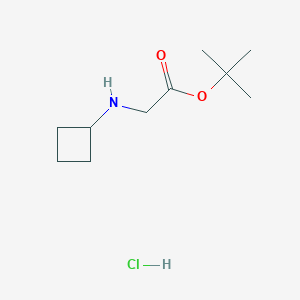
![4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2873127.png)
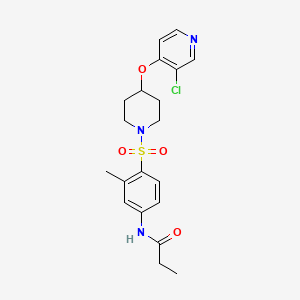
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2873130.png)
![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2873131.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2873132.png)
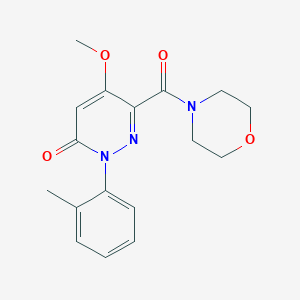
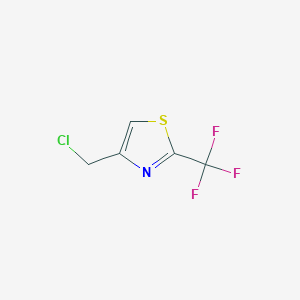
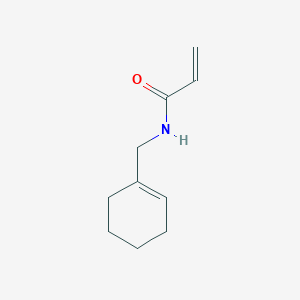
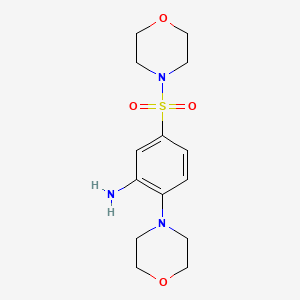
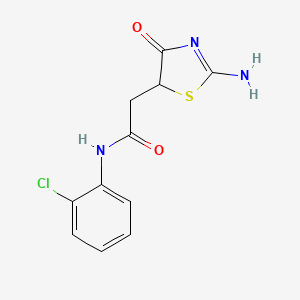
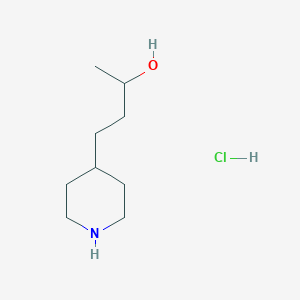
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)
